Methyl (R)-4-((tert-butoxycarbonyl)amino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate is a chemical compound commonly used in organic synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group is a popular protecting group in peptide synthesis due to its stability under various reaction conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate involves the protection of the amino group through the formation of a stable Boc group. This prevents unwanted reactions at the amino site during chemical synthesis. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-4-((benzyloxycarbonyl)amino)pentanoate: Similar in structure but uses a benzyloxycarbonyl group instead of a Boc group.
Methyl ®-4-((fluorenylmethoxycarbonyl)amino)pentanoate: Uses a fluorenylmethoxycarbonyl group for protection.
Uniqueness
Methyl ®-4-((tert-butoxycarbonyl)amino)pentanoate is unique due to the stability and ease of removal of the Boc group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial.
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H21NO4/c1-8(6-7-9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
YBKKLRAIKSHKBX-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CCC(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.